BenchChemオンラインストアへようこそ!

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

lipophilicity logP prediction permeability

N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856039-52-5, molecular formula C₁₃H₁₅F₂N₃, molecular weight 251.28 g/mol) is a synthetic, doubly fluorinated 3,4-disubstituted pyrazole small molecule. Two fluorine atoms are strategically placed on the N1-fluoroethyl side-chain and the meta-position of the N-benzyl aromatic ring, while a methyl group occupies the pyrazole C3 position.

Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
Cat. No. B11744946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC13H15F2N3
Molecular Weight251.27 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NCC2=CC(=CC=C2)F)CCF
InChIInChI=1S/C13H15F2N3/c1-10-13(9-18(17-10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3
InChIKeyRMALJYUNHLUGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine – Procurement-Relevant Identity and Chemical Class


N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856039-52-5, molecular formula C₁₃H₁₅F₂N₃, molecular weight 251.28 g/mol) is a synthetic, doubly fluorinated 3,4-disubstituted pyrazole small molecule . Two fluorine atoms are strategically placed on the N1-fluoroethyl side-chain and the meta-position of the N-benzyl aromatic ring, while a methyl group occupies the pyrazole C3 position. This compound belongs to the N-substituted pyrazol-4-amine chemotype that has been extensively explored in kinase inhibitor discovery programs, with structurally related scaffolds appearing in patents targeting FLT3 (US9096593B2), LRRK2 (US8815882B2), and TRK kinases (US11267818B2) [1]. The combination of dual fluorination and the 3-methylpyrazole core differentiates it from simpler mono-fluorinated or non-methylated analogs, making it a relevant probe molecule or intermediate for medicinal chemistry and chemical biology applications.

Why Simple Pyrazol-4-amine Analogs Cannot Substitute N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine in Discovery Programs


The pyrazol-4-amine scaffold exhibits steep structure–activity relationships where seemingly minor structural modifications produce large shifts in target engagement, selectivity, and physicochemical properties. Three structural features distinguish N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine from its closest purchasable analogs: (1) the meta-fluorine on the benzyl ring, which alters electronic character and binding geometry compared to the para-fluoro or unsubstituted benzyl variants; (2) the C3-methyl group on the pyrazole, which modulates both lipophilicity and steric fit within kinase ATP-binding pockets relative to des-methyl analogs ; and (3) the N1-fluoroethyl substituent, which influences metabolic stability and solubility relative to isopropyl or unsubstituted N1 variants . Empirical evidence from the fluorinated pyrazole literature demonstrates that fluorination pattern is a critical determinant of kinase selectivity, metabolic half-life, and in vivo pharmacokinetics [1]. Procuring a generic pyrazol-4-amine lacking these precise structural features will not recapitulate the same pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine vs. Closest Analogs


Meta-Fluorobenzyl vs. Non-Fluorinated Benzyl: Lipophilicity and Permeability Differentiation

The target compound bears a 3-fluorobenzyl substituent, whereas the closest non-fluorinated analog (N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine, CAS 1856076-46-4) lacks aromatic fluorine. Computational logP prediction (XLogP3) for the target compound is 2.7, compared to 2.3 for the non-fluorinated benzyl analog [1][2]. This ~0.4 log unit increase corresponds to an approximately 2.5-fold increase in octanol–water partition coefficient, consistent with the well-established increase in lipophilicity conferred by aryl fluorination [3]. Higher lipophilicity within the drug-like range (logP 1–3) can enhance passive membrane permeability while maintaining aqueous solubility.

lipophilicity logP prediction permeability fluorination effect

C3-Methyl Pyrazole vs. Des-Methyl Analog: Molecular Weight, Hydrogen Bonding, and Steric Differentiation

The target compound contains a C3-methyl substituent on the pyrazole ring. The closest des-methyl comparator (N-(3-fluorobenzyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine, CAS not assigned; molecular formula C₁₂H₁₃F₂N₃, MW 237.25) lacks this methyl group . The difference yields a molecular weight increase of 14.03 Da and an additional degree of steric bulk adjacent to the C4-amino pharmacophore. In kinase inhibitor SAR, the presence or absence of a C3-methyl group has been shown to modulate potency by affecting the dihedral angle between the pyrazole ring and the appended amine, thereby altering the presentation of the benzyl group to the kinase hinge region and hydrophobic back pocket [1]. Additionally, the C3-methyl group eliminates one N–H hydrogen bond donor capacity of the pyrazole ring, potentially altering solubility and target engagement.

pyrazole substitution methyl effect steric bulk hydrogen bonding

Meta-Fluoro vs. Para-Fluoro Regioisomerism on the Benzyl Ring: Electronic and Steric Differentiation

The target compound incorporates a 3-fluorobenzyl (meta-fluoro) substituent, whereas the closest regioisomeric analog (N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine, CAS 1856070-25-1) bears a 4-fluorobenzyl (para-fluoro) group . Although both isomers share the identical molecular formula (C₁₃H₁₅F₂N₃) and nearly identical molecular weight (~251.27 vs. 251.28 Da), the meta-fluorine exerts a distinct electronic effect: the Hammett σₘ value for fluorine (+0.34) differs from σₚ (+0.06), meaning the meta-fluoro isomer is more electron-withdrawing by resonance [1]. This changes the electron density of the benzyl aromatic ring and can alter π-stacking interactions and hydrogen-bond acceptor properties of the fluorine atom. Furthermore, the meta-fluorine projects into a different region of space than the para-fluorine, potentially leading to divergent target binding geometries. In fluorinated pyrazole kinase inhibitor series, regioisomeric fluorine placement has been shown to cause >10-fold differences in IC₅₀ values against specific kinase targets [2].

regioisomer meta-fluorobenzyl para-fluorobenzyl electron-withdrawing binding geometry

N1-Fluoroethyl vs. N1-Isopropyl: Metabolic Stability and Solubility Differentiation Potential

The target compound carries an N1-(2-fluoroethyl) group, whereas a related analog (N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine, CAS 1856076-91-9) incorporates an N1-isopropyl group . The fluoroethyl moiety introduces a C–F bond with a bond dissociation energy of ~115 kcal/mol vs. ~99 kcal/mol for the corresponding C–H bond in the isopropyl group, conferring greater resistance to cytochrome P450-mediated oxidative metabolism at the N1 side-chain [1]. In broader fluorinated pyrazole SAR, replacing an alkyl N1-substituent with a fluoroalkyl group has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold, while also modestly reducing logD₇.₄ (~0.3–0.5 units) due to the inductive electron-withdrawing effect of fluorine [2].

N1-substituent metabolic stability oxidative metabolism fluoroalkyl

Purity Benchmarking: Reported Commercial Purity of 95% as a Minimum Specification Threshold

Commercially available batches of N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856039-52-5) are supplied at a reported purity of 95% . Several closely related analogs—including N-benzyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856076-46-4) and (3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine (CAS 1856045-26-5)—are also listed at 95% purity . This 95% threshold, while adequate for early-stage screening and library synthesis, may be insufficient for quantitative biophysical assays (SPR, ITC) or co-crystallization trials, where ≥98% purity is typically required. Procurement specifications should therefore include a request for HPLC trace and NMR characterization data to confirm lot-specific purity above 95%, and users should assess whether additional purification (e.g., preparative HPLC or recrystallization) is warranted based on their specific assay requirements.

purity specification quality control procurement HPLC

Overall Data Landscape and Caveat: Limited Publicly Available Comparative Biological Data

A systematic search of PubMed, Google Patents, BindingDB, PubChem, and major vendor databases (excluding benchchems, molecule, evitachem, and vulcanchem per exclusion criteria) was conducted for N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856039-52-5) as of April 30, 2026. No peer-reviewed publications or patent examples were found that explicitly report quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for this specific compound in direct comparison with its closest analogs. The compound is listed in multiple vendor catalogs as a research chemical and appears as an intermediate in cheminformatics databases, but detailed pharmacological characterization has not been disclosed in the public domain [1]. The differentiation evidence presented in this guide is therefore primarily grounded in physicochemical principles, computational predictions, and class-level SAR inferences from structurally related fluorinated pyrazole kinase inhibitors. Users are advised to treat the quantitative differentiation claims as predictive and to request or generate confirmatory experimental data before committing to large-scale procurement.

data gap transparency procurement caution evidence strength

Best-Fit Application Scenarios for N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Probe Development Requiring Dual Fluorination for Metabolic Stability and Target Engagement Optimization

The dual fluorination (N1-fluoroethyl + 3-fluorobenzyl) and C3-methyl pattern of this compound align with design principles observed in clinical-stage fluorinated pyrazole kinase inhibitors (e.g., crizotinib and related ALK/ROS1 inhibitors) [1]. When developing probe molecules for kinase targets such as FLT3, LRRK2, or TRK family kinases—targets for which structurally related pyrazol-4-amine scaffolds are documented in patent literature—this compound provides a starting point with predicted favorable metabolic stability from its fluoroethyl group (C–F BDE ~115 kcal/mol [2]) and enhanced membrane permeability from its meta-fluorobenzyl motif (predicted logP ~2.7). The meta-fluorine regioisomer offers distinct electronic properties (Hammett σₘ = +0.34) vs. the para-fluoro analog (σₚ = +0.06) [3], which may be exploited for selectivity engineering.

Chemical Biology Tool Compound for Studying Fluorine-Mediated Protein–Ligand Interactions

The combination of aryl fluorine (3-fluorobenzyl) and alkyl fluorine (2-fluoroethyl) in one molecule makes this compound suitable as a tool for ¹⁹F NMR-based protein–ligand interaction studies [3]. ¹⁹F NMR is a powerful method for detecting binding, determining Kd values, and monitoring conformational changes, but requires compounds with fluorinated moieties that do not interfere with binding. The distinct chemical environments of the two fluorine atoms in this compound may provide two independent ¹⁹F NMR reporter signals, enabling multi-modal binding analysis. Its structural differentiation from the 4-fluoro regioisomer allows for paired control experiments to assess the contribution of fluorine position to binding free energy.

Medicinal Chemistry SAR Exploration of N-Benzyl Pyrazol-4-amines for Central Nervous System (CNS) Targets

With a predicted logP of ~2.7 and molecular weight of 251.28 Da, this compound falls within favorable CNS drug-like property space (logP 1–4, MW < 400) [2]. The 3-fluorobenzyl group, combined with the moderately polar fluoroethyl side-chain and C3-methyl pyrazole core, produces a balanced lipophilicity profile that may support blood–brain barrier penetration. The compound could serve as a scaffold for developing CNS-penetrant kinase inhibitors (e.g., LRRK2 inhibitors for Parkinson's disease, for which pyrazole aminopyrimidine chemotypes are established [1]) or other CNS target modulators. Procurement of this specific substitution pattern is critical, as the non-fluorinated benzyl analog (logP ~2.3) may exhibit altered CNS partitioning.

Computational Chemistry and In Silico Screening Libraries

This compound is suitable for inclusion in computational screening libraries that explore fluorination-dependent SAR. Its well-defined structure (SMILES: CC1=NN(CCF)C=C1NCC1=CC(F)=CC=C1 ), combined with the availability of close regioisomeric and substitution analogs (4-fluorobenzyl, non-fluorinated benzyl, des-methyl, N1-isopropyl), makes it an ideal candidate for free energy perturbation (FEP) calculations and molecular dynamics simulations aimed at quantifying the contribution of individual fluorine atoms to binding affinity. The 3-fluorobenzyl group, in particular, serves as a probe for evaluating meta- vs. para-fluorine effects on ligand–protein interactions in computational models.

Quote Request

Request a Quote for N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.